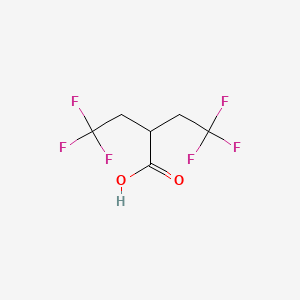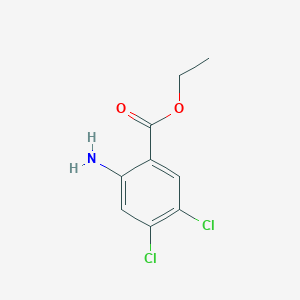
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindolin-1,3-dion
Übersicht
Beschreibung
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
N-Isoindolin-1,3-dione, einschließlich unserer Zielverbindung, sind wertvoll in der pharmazeutischen Synthese. Sie dienen als wichtige Zwischenprodukte bei der Herstellung verschiedener Therapeutika. Ihre Struktur ermöglicht die Anbindung verschiedener funktioneller Gruppen, was die Entwicklung von Molekülen mit spezifischen pharmakologischen Eigenschaften ermöglicht .
Herbizide
Die Reaktivität von N-Isoindolin-1,3-dionen macht sie für die Verwendung in der Synthese von Herbiziden geeignet. Ihre Fähigkeit, das Wachstum unerwünschter Pflanzen zu behindern, wird untersucht, mit dem Potenzial, neue, effektivere herbizide Verbindungen zu entwickeln .
Farbstoffe und Pigmente
Diese Verbindungen werden auch bei der Herstellung von Farbstoffen und Pigmenten verwendet. Der Isoindolinkern kann modifiziert werden, um eine Vielzahl von Farben zu erzeugen, die in Textilien, Tinten und anderen Materialien verwendet werden, die Pigmentierung benötigen .
Polymeradditive
Als Polymeradditive können N-Isoindolin-1,3-dione die Eigenschaften von Kunststoffen und anderen polymeren Materialien verbessern. Sie können die Haltbarkeit, die Beständigkeit gegen Abbau verbessern und den Polymeren andere vorteilhafte Eigenschaften verleihen .
Organische Synthese
In der organischen Synthese werden N-Isoindolin-1,3-dione wegen ihrer Reaktivität in verschiedenen chemischen Reaktionen eingesetzt. Sie können als Katalysatoren oder Reaktanten bei der Synthese komplexer organischer Moleküle wirken und ihre Vielseitigkeit in chemischen Transformationen demonstrieren .
Photochrome Materialien
Diese Verbindungen finden Anwendung in der Entwicklung photochromer Materialien. Sie können ihre Farbe bei Lichteinwirkung ändern, was bei der Herstellung von intelligenten Fenstern, Linsen und anderen Materialien nützlich ist, die auf Lichtverhältnisse reagieren .
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the nervous system, affecting mood, reward, and behavior.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the activity of the receptor, leading to changes in downstream signaling.
Eigenschaften
IUPAC Name |
2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(10-4-3-7-16-8-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUNADHDFAEVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695188 | |
| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800402-00-0 | |
| Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)





![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)


![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)
![3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

